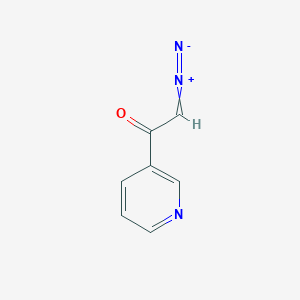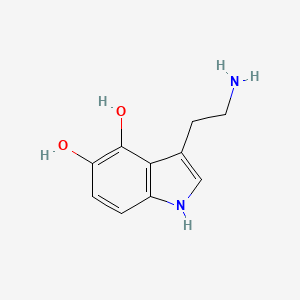
4,5-Dihydroxytryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydroxytryptamine is a derivative of tryptamine, a naturally occurring monoamine alkaloid. This compound is characterized by the presence of two hydroxyl groups attached to the indole ring at the 4th and 5th positions. It is known for its neurotoxic properties and is primarily used in scientific research to study the serotonergic system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxytryptamine typically involves the hydroxylation of tryptamine. One common method includes the use of specific oxidizing agents to introduce hydroxyl groups at the desired positions on the indole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the 4th and 5th positions .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory settings can be scaled up with appropriate modifications. This includes optimizing reaction conditions and using industrial-grade reagents to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dihydroxytryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid intermediates, which are highly reactive.
Reduction: Reduction reactions can convert the quinonoid intermediates back to the original dihydroxy compound.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as sodium borohydride can be used to revert oxidation products.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include quinonoid intermediates and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
4,5-Dihydroxytryptamine is widely used in scientific research due to its ability to selectively destroy serotonergic neurons. This property makes it a valuable tool for studying the role of serotonin in various physiological and behavioral processes. Some key applications include:
Neuroscience: Used to study the effects of serotonin depletion on behavior and brain function.
Pharmacology: Helps in understanding the mechanisms of action of serotonergic drugs.
Behavioral Studies: Used to investigate the role of serotonin in mood regulation, anxiety, and other behaviors
Mécanisme D'action
The mechanism of action of 4,5-Dihydroxytryptamine involves its uptake by serotonergic neurons, where it undergoes auto-oxidation to form reactive quinonoid intermediates. These intermediates bind covalently to essential molecules within the neuron, leading to neuronal damage and cell death. This selective neurotoxicity is similar to the effects observed with other dihydroxytryptamines .
Comparaison Avec Des Composés Similaires
- 5,6-Dihydroxytryptamine
- 5,7-Dihydroxytryptamine
Comparison: 4,5-Dihydroxytryptamine shares structural similarities with 5,6-Dihydroxytryptamine and 5,7-Dihydroxytryptamine, as all three compounds are indole derivatives with additional hydroxyl groups. the position of the hydroxyl groups differentiates them and influences their neurotoxic properties. This compound is unique in its specific hydroxylation pattern, which affects its reactivity and selectivity in targeting serotonergic neurons .
Propriétés
Numéro CAS |
42241-03-2 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-1H-indole-4,5-diol |
InChI |
InChI=1S/C10H12N2O2/c11-4-3-6-5-12-7-1-2-8(13)10(14)9(6)7/h1-2,5,12-14H,3-4,11H2 |
Clé InChI |
HKPREGWFNPFQEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2CCN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)


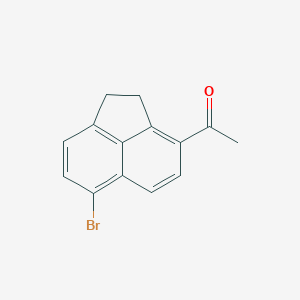
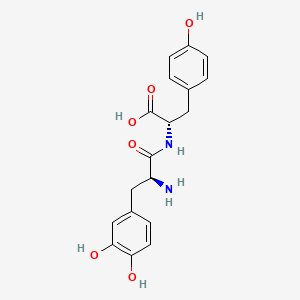
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
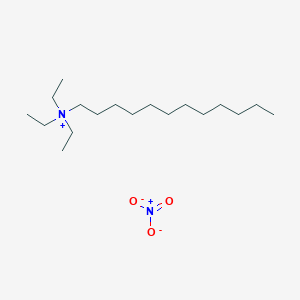

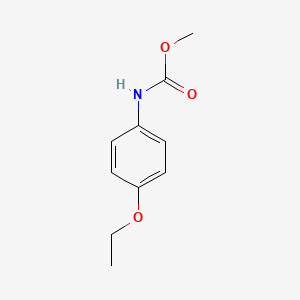
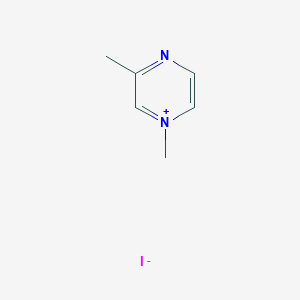
![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)

